3-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
3-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride (3-CEPPH) is an important and versatile synthetic compound that has been used in a variety of scientific research applications. It is a derivative of piperidine, an alkaloid found in many plants, and is a member of the phenoxyethylpiperidine family of compounds. 3-CEPPH is a potent inhibitor of the enzyme acetylcholinesterase (AChE) and has been used in laboratory experiments to study the effects of AChE inhibition on various biochemical and physiological processes.
Scientific Research Applications
Chlorophenoxy Compounds and Environmental Impact
Chlorophenoxy compounds, including those structurally related to the specified chemical, are widely used in agricultural practices as herbicides. Research has explored their occurrence, fate, and behavior in aquatic environments, indicating their persistent presence due to continuous introduction from consumer products and agricultural runoff. These compounds, known for their weak endocrine-disrupting capabilities, have raised concerns regarding their impact on water quality and aquatic life. Studies suggest the need for further investigation into their toxicity, particularly the chlorinated by-products formed during water treatment processes, which could be more stable and persistent than the parent compounds (Haman et al., 2015).
Piperidine Derivatives in Drug Development
Piperidine derivatives, such as donepezil hydrochloride, demonstrate significant therapeutic potential, particularly in the treatment of neurological conditions like Alzheimer's disease. Donepezil, a piperidine derivative, is a central acetylcholinesterase inhibitor showing efficacy in improving cognition and global function in patients with Alzheimer's, indicating the versatility of piperidine structures in medicinal chemistry (Román & Rogers, 2004).
Synthetic Approaches to Piperidine Compounds
Research into the synthetic routes of piperidine compounds, including those with chloro and ethyl groups, provides insights into the versatility and complexity of synthesizing such molecules for pharmaceutical applications. These studies highlight the importance of efficient synthesis methods for the development of piperidine-based drugs and their analogs, which could be relevant for the synthesis and application of 3-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride in various scientific and medicinal contexts (Mi, 2015).
properties
IUPAC Name |
3-[2-(4-chloro-3-ethylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c1-2-13-10-14(5-6-15(13)16)18-9-7-12-4-3-8-17-11-12;/h5-6,10,12,17H,2-4,7-9,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBJGKDWAIIEDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCC2CCCNC2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride | |
CAS RN |
1220034-27-4 | |
Record name | Piperidine, 3-[2-(4-chloro-3-ethylphenoxy)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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